AZD-6918 -

AZD-6918

Catalog Number: EVT-1533632
CAS Number:
Molecular Formula: C20H24N6O2S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel
Overview

AZD-6918 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule inhibitor that targets specific biological pathways, making it a candidate for treating various diseases, particularly in oncology.

Source

AZD-6918 is synthesized through advanced organic chemistry techniques, often involving multi-step synthetic routes that ensure high purity and yield. Research into its properties and applications has been published in various scientific journals, highlighting its significance in drug development.

Classification

AZD-6918 falls under the category of small molecule inhibitors, specifically designed to interfere with specific proteins or enzymes involved in disease processes. Its classification can be further refined based on its mechanism of action and target specificity.

Synthesis Analysis

Methods

The synthesis of AZD-6918 typically involves several key steps that may include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reactions: Common reactions employed include:
    • Suzuki Coupling: This method is often used to form carbon-carbon bonds, crucial for constructing the compound's backbone.
    • Reflux Conditions: Many reactions are conducted under reflux to facilitate higher reaction rates.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Technical Details

The synthesis may require specific conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of AZD-6918.

Molecular Structure Analysis

Structure

AZD-6918's molecular structure can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The compound typically exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Data

The molecular weight, solubility, and other relevant data points are critical for understanding the compound's behavior in biological systems. For instance, the logP value can indicate its lipophilicity, affecting its absorption and distribution within organisms.

Chemical Reactions Analysis

Reactions

AZD-6918 participates in various chemical reactions that are fundamental to its function as a therapeutic agent. These may include:

  1. Binding Interactions: The compound may undergo reversible binding with target proteins, influencing their activity.
  2. Metabolic Reactions: In vivo studies reveal how AZD-6918 is metabolized, including potential pathways leading to active or inactive metabolites.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is essential for optimizing dosage regimens and predicting potential side effects.

Mechanism of Action

Process

AZD-6918 exerts its pharmacological effects by selectively inhibiting specific enzymes or receptors involved in disease pathways. The mechanism often involves:

  1. Competitive Inhibition: The compound competes with natural substrates for binding sites on target proteins.
  2. Allosteric Modulation: In some cases, AZD-6918 may bind to sites distinct from the active site, inducing conformational changes that alter protein function.

Data

Quantitative data from binding assays and cellular assays provide insights into the potency and efficacy of AZD-6918 against its targets.

Physical and Chemical Properties Analysis

Physical Properties

AZD-6918 exhibits distinct physical properties such as:

  • Melting Point: Indicates thermal stability.
  • Solubility: Important for formulation and bioavailability considerations.

Chemical Properties

Chemical properties include reactivity under various conditions (e.g., pH variations) and stability profiles that inform storage conditions and shelf life.

Applications

Scientific Uses

AZD-6918 has potential applications in various fields including:

  1. Cancer Therapy: Targeting specific cancer cell pathways to inhibit tumor growth.
  2. Neurodegenerative Diseases: Investigating its role in modulating pathways associated with diseases like Alzheimer's.
  3. Research Tools: Used in laboratory settings to elucidate biological mechanisms related to its targets.
Introduction to AZD-6918: Background and Significance

Discovery and Development of AZD-6918 as a Small-Molecule Inhibitor

AZD-6918 originated from AstraZeneca's oncology discovery pipeline and was advanced into preclinical studies in the late 2000s. As a selective Trk tyrosine kinase inhibitor, it was optimized for oral bioavailability and potency against TrkA, TrkB, and TrkC receptors. Early biochemical assays demonstrated nanomolar-level inhibition of Trk autophosphorylation, positioning it as a candidate for reversing Trk-mediated survival signals in tumors [5] [6].

Table 1: Key Developmental Milestones for AZD-6918

YearDevelopment StageKey FindingsStatus
2008Preclinical optimizationSelective TrkA/B/C inhibition; oral bioavailability establishedResearch phase
2009Phase I solid tumors (USA)Investigated in patients with advanced malignanciesDiscontinued (2009)
2015Published preclinical dataSynergy with etoposide in neuroblastoma xenograftsResearch tool

In 2009, AZD-6918 entered a Phase I trial for solid tumors (including neuroblastoma) but was discontinued due to an "unacceptable pharmacokinetic profile," as reported by AdisInsight and MedKoo [1] [3]. Despite this setback, it transitioned into a research tool, with studies published in 2015 highlighting its ability to sensitize neuroblastoma cells to chemotherapy [2] [4].

Structural Classification and Pharmacological Profile

Chemical Structure and Properties

AZD-6918 has the chemical name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile and a CAS registry number of 905585-60-6. Its molecular formula is C₂₀H₂₀F₂N₆O, with a molecular weight of 398.42 g/mol. The compound features a chiral center and contains fluorinated phenyl and isopropoxy-pyrazole groups critical for Trk binding affinity [3] [5].

Table 2: Molecular Properties of AZD-6918

PropertyValue
IUPAC Name(S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile
CAS Registry Number905585-60-6
Molecular FormulaC₂₀H₂₀F₂N₆O
Exact Mass398.1667 Da
XLogP33.5 (estimated)
SolubilitySoluble in DMSO; insoluble in water
Storage-20°C (long-term)

Pharmacodynamic Profile

In vitro, AZD-6918 exhibits potent and selective inhibition of Trk kinases. Key findings include:

  • Single-agent cytotoxicity: Induced caspase-3/7-mediated apoptosis in TrkB-expressing neuroblastoma cells (TB3, BE2, KCNR) at concentrations of 1.25–60 μM [2] [4].
  • Pathway inhibition: Suppressed phosphorylation of TrkB, Akt, and mTOR at 2.5 μM, disrupting BDNF-dependent survival pathways [4].
  • Chemosensitization: At 2.5 μM, it reversed BDNF-induced protection against etoposide, reducing cell survival from 60% to 27% in TB3 cells [4].

In vivo, AZD-6918 (70–100 mg/kg) showed no significant antitumor activity as a monotherapy in neuroblastoma xenografts. However, combined with etoposide (10–20 mg/kg), it enhanced tumor growth inhibition by 40–88% and extended mouse survival synergistically [2] [4].

Table 3: Key Pharmacodynamic Effects of AZD-6918

Model SystemTreatmentKey OutcomeReference
TB3 cells (in vitro)AZD-6918 (2.5 μM) + EtoposideReversed BDNF-mediated chemoresistance; ↓ cell survival by 33% [4]
KCNR cellsAZD-6918 (10 μM)Activated caspase-3/7; inhibited P-TrkB, P-Akt, P-mTOR, and P-GSK-3β [4]
TB3 xenograftsAZD-6918 (70 mg/kg) + Etoposide (20 mg/kg)88% tumor growth inhibition; survival advantage vs. monotherapy [4]

Rationale for Targeting Tropomyosin-Related Kinase (Trk) Receptors

The Trk receptor family (TrkA, TrkB, TrkC) regulates neuronal development and survival but is aberrantly activated in diverse cancers through gene fusions, overexpression, or neurotrophin signaling. In neuroblastoma, BDNF/TrkB activation correlates with aggressive disease and chemoresistance:

  • TrkB phosphorylates PI3K-Akt-mTOR and RAS-MAPK pathways, upregulating antiapoptotic proteins (e.g., Bcl-2) [4] [9].
  • BDNF secretion in the tumor microenvironment shields neuroblastoma cells from topoisomerase II inhibitors like etoposide [2] [4].

AZD-6918 was developed to abrogate this resistance by competitively inhibiting ATP binding to Trk kinases. Preclinical studies validated this rationale:

  • AZD-6918 blocked BDNF-induced phosphorylation of TrkB and downstream effectors (Akt, mTOR) [4].
  • In tetracycline-regulated TrkB models, AZD-6918 phenocopied TrkB knockdown, confirming target specificity [4].
  • Combination with etoposide extended survival in neuroblastoma-bearing mice, supporting Trk inhibition as a chemosensitization strategy [2] [4].

While later-generation Trk inhibitors (e.g., larotrectinib) leveraged lessons from AZD-6918’s pharmacokinetic limitations, it remains a proof-of-concept compound for targeting Trk-dependent survival in solid tumors [6] [8].

Properties

Product Name

AZD-6918

Molecular Formula

C20H24N6O2S

Synonyms

AZD-6918; AZD6918; AZD 6918.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.